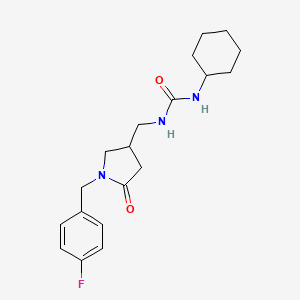

1-Cyclohexyl-3-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)urea

Description

This urea derivative features a cyclohexyl group attached to one nitrogen and a 5-oxopyrrolidin-3-ylmethyl moiety substituted with a 4-fluorobenzyl group on the other.

Properties

IUPAC Name |

1-cyclohexyl-3-[[1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl]methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26FN3O2/c20-16-8-6-14(7-9-16)12-23-13-15(10-18(23)24)11-21-19(25)22-17-4-2-1-3-5-17/h6-9,15,17H,1-5,10-13H2,(H2,21,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URYJAUDAFLMABJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)NCC2CC(=O)N(C2)CC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclohexyl-3-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)urea typically involves multiple steps:

Formation of the Pyrrolidinone Ring: The initial step often involves the synthesis of the pyrrolidinone ring through a cyclization reaction.

Introduction of the Fluorobenzyl Group: The fluorobenzyl group is introduced via a nucleophilic substitution reaction.

Attachment of the Cyclohexyl Group: The cyclohexyl group is attached through a coupling reaction, often using a palladium catalyst.

Formation of the Urea Linkage: The final step involves the formation of the urea linkage through a reaction between an isocyanate and an amine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

1-Cyclohexyl-3-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like sodium hydride (NaH) and alkyl halides are often utilized in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

1-Cyclohexyl-3-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)urea has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: The compound may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-3-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Indoline-Based Urea (Compound 53)

Structure : 1-Cyclohexyl-3-(1-(4-fluorobenzyl)indolin-5-yl)urea (C₂₁H₂₇N₃OS) .

- Key Differences: Replaces pyrrolidinone with an indoline ring (aromatic, planar structure). Contains a sulfur atom (unclear role; may influence solubility or metabolism).

- Activity : Dual 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH) inhibitor.

- Implications: The indoline core may enhance π-π interactions in enzyme binding, whereas the pyrrolidinone in the target compound could alter conformational flexibility and hydrogen-bonding patterns.

4-Ethoxyphenyl Pyrrolidinone Urea (BJ50122)

Structure : 1-Cyclohexyl-3-{[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]methyl}urea (C₂₀H₂₉N₃O₃, MW: 359.46) .

- Key Differences :

- Substitutes 4-fluorobenzyl with 4-ethoxyphenyl.

- Ethoxy group is less electronegative and bulkier than fluorine.

- Implications : Fluorine’s electronegativity in the target compound may improve binding affinity via dipole interactions. Ethoxy’s steric bulk could reduce target engagement but enhance metabolic stability.

Nitrosoureas (e.g., 1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea)

Structure : Alkylating agents with nitroso and chloroethyl groups .

- Key Differences: Reactive nitroso and chloroethyl groups enable DNA crosslinking. Target compound lacks these moieties, suggesting a non-alkylating mechanism.

- Activity : Anticancer agents with rapid degradation (plasma half-life ~5 min) and CNS penetration (cerebrospinal fluid levels 3× plasma in dogs).

- Implications : The target compound’s urea linkage may confer greater stability and a longer half-life compared to nitrosoureas.

Fluorobenzyl-Containing Cannabinoid Analogs (e.g., FUB-UR-144)

Structure : Indole or indazole cores with 4-fluorobenzyl groups .

- Key Differences: Target compound uses a urea linker instead of carboxamide or ketone groups. Pyrrolidinone core vs. aromatic heterocycles in cannabinoids.

- Implications : Fluorobenzyl may target similar receptors, but the urea moiety could alter binding specificity or affinity.

Comparative Data Table

Key Findings and Implications

- Structural Flexibility vs. Rigidity: The pyrrolidinone core (target compound) may offer a balance between rigidity and flexibility compared to indoline (Compound 53) or nitrosoureas.

- Mechanistic Divergence : Unlike nitrosoureas, the target compound likely avoids alkylation-related toxicity, positioning it as a safer candidate for chronic use if active.

Biological Activity

1-Cyclohexyl-3-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)urea is a compound that has garnered attention for its potential pharmacological applications, particularly as a Factor Xa inhibitor. This article will explore the biological activity of this compound, focusing on its mechanism of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

1-Cyclohexyl-3-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)urea acts primarily as an inhibitor of Factor Xa, an essential enzyme in the coagulation cascade. The inhibition occurs through direct binding to Factor Xa, disrupting its activity and thus modulating blood coagulation processes. This mechanism is independent of antithrombin III, which is crucial for its therapeutic efficacy in conditions requiring anticoagulation.

Anticoagulant Activity

Research indicates that compounds similar to 1-Cyclohexyl-3-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)urea exhibit significant anticoagulant properties. For instance, a study demonstrated effective inhibition of both free Factor Xa and that in the prothrombinase complex, suggesting a robust anticoagulant profile suitable for treating thromboembolic disorders .

Anticancer Potential

In vitro studies have shown that derivatives of urea compounds can exhibit anticancer properties. For example, related compounds have been tested against various cancer cell lines (e.g., Jurkat, HeLa, MCF-7) and have shown significant cytotoxicity with IC50 values indicating effective growth inhibition. The mechanism involves cell cycle arrest and induction of apoptosis in cancer cells .

Study 1: Efficacy in Thromboembolic Disorders

A clinical trial involving a related compound demonstrated significant efficacy in reducing thrombus formation in animal models. The study highlighted the compound's ability to lower thrombin generation and prolong clotting time, supporting its potential use in clinical settings for managing thromboembolic conditions.

Study 2: Anticancer Activity

In another investigation focused on anticancer activity, 1-Cyclohexyl-3-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)urea exhibited promising results in inhibiting tumor growth in xenograft models. The study reported a reduction in tumor size and enhanced survival rates among treated groups compared to controls .

Data Summary

| Activity | Assay Type | Results |

|---|---|---|

| Factor Xa Inhibition | In vitro | IC50 = 2.5 µM |

| Anticancer Activity | MTT Assay (HeLa) | IC50 = 8.0 µM |

| Tumor Growth Inhibition | Xenograft Model | 50% reduction in tumor size |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.